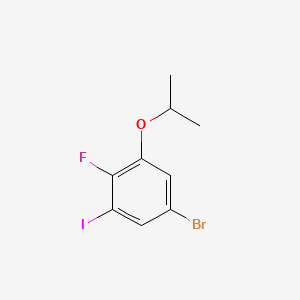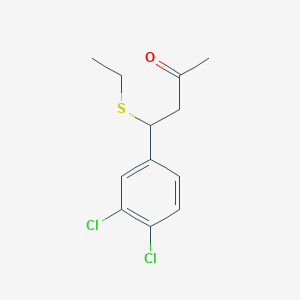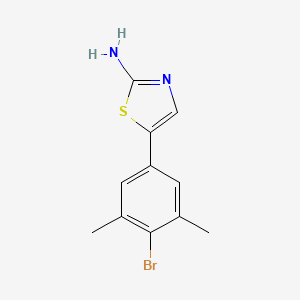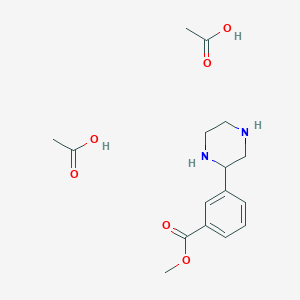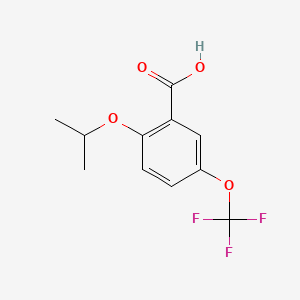![molecular formula C10H10BrN B14022252 3-(Bicyclo[1.1.1]pentan-1-YL)-5-bromopyridine](/img/structure/B14022252.png)
3-(Bicyclo[1.1.1]pentan-1-YL)-5-bromopyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(Bicyclo[1.1.1]pentan-1-YL)-5-bromopyridine is a compound that features a unique bicyclo[1.1.1]pentane (BCP) core, which is known for its highly strained structure and three-dimensional character. This compound has garnered significant interest in the fields of medicinal and organic chemistry due to its potential as a bioisostere for phenyl rings, tert-butyl groups, and alkynes .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Bicyclo[1.1.1]pentan-1-YL)-5-bromopyridine typically involves the functionalization of the BCP core. One common method is the radical addition of bromopyridine to [1.1.1]propellane, followed by subsequent functionalization steps . The reaction conditions often involve the use of radical initiators and photoredox catalysts to facilitate the addition reactions .
Industrial Production Methods: Industrial production of BCP derivatives, including this compound, often relies on scalable methods such as carbene insertion into bicyclo[1.1.0]butanes or nucleophilic addition across [1.1.1]propellane . These methods are designed to produce large quantities of the compound with high efficiency and yield .
Analyse Chemischer Reaktionen
Types of Reactions: 3-(Bicyclo[1.1.1]pentan-1-YL)-5-bromopyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form reduced derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydride (NaH) and potassium tert-butoxide (KOtBu) under anhydrous conditions.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic conditions.
Major Products:
Substitution Products: Various substituted derivatives depending on the nucleophile used.
Oxidation Products: Oxides and hydroxyl derivatives.
Reduction Products: Reduced forms of the original compound.
Wissenschaftliche Forschungsanwendungen
3-(Bicyclo[1.1.1]pentan-1-YL)-5-bromopyridine has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 3-(Bicyclo[1.1.1]pentan-1-YL)-5-bromopyridine involves its interaction with specific molecular targets and pathways:
Vergleich Mit ähnlichen Verbindungen
Bicyclo[1.1.1]pentane: The simplest member of the BCP family, used as a bioisostere for phenyl rings.
[1.1.1]Propellane: A precursor for the synthesis of BCP derivatives.
Bicyclo[1.1.1]pentylamine: A BCP derivative with applications in drug design.
Uniqueness: 3-(Bicyclo[1.1.1]pentan-1-YL)-5-bromopyridine stands out due to its combination of the BCP core with a bromopyridine moiety, offering unique reactivity and potential for diverse applications .
Eigenschaften
Molekularformel |
C10H10BrN |
|---|---|
Molekulargewicht |
224.10 g/mol |
IUPAC-Name |
3-(1-bicyclo[1.1.1]pentanyl)-5-bromopyridine |
InChI |
InChI=1S/C10H10BrN/c11-9-1-8(5-12-6-9)10-2-7(3-10)4-10/h1,5-7H,2-4H2 |
InChI-Schlüssel |
KJEKABNGYWXKMU-UHFFFAOYSA-N |
Kanonische SMILES |
C1C2CC1(C2)C3=CC(=CN=C3)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2,2-Dimethyl-1-((1R,2R,3R,5S)-2,6,6-trimethylbicyclo[3.1.1]heptan-3-YL)propan-1-one](/img/structure/B14022185.png)
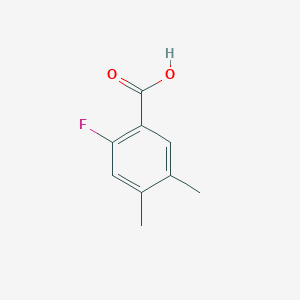
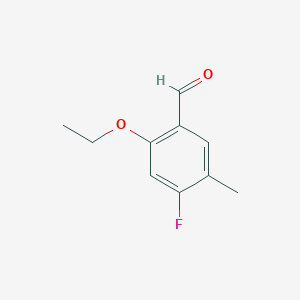
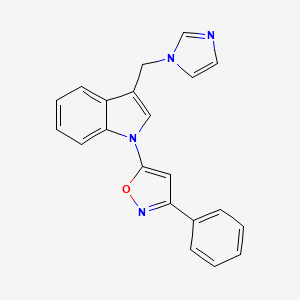
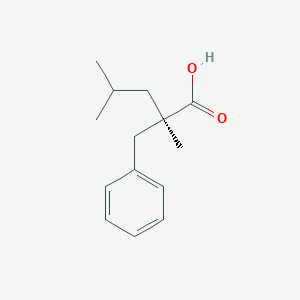

![1-(2-(diethylamino)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B14022215.png)
![2-(2-(Benzyloxy)spiro[3.5]non-6-EN-7-YL)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B14022217.png)
